molecular formula C6H14N2O B13589554 ((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine

((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine

Cat. No.: B13589554
M. Wt: 130.19 g/mol
InChI Key: MKTPQZHUSNVULK-UHFFFAOYSA-N
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Description

((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine is a hydrazine derivative featuring a tetrahydrofuran ring substituted with a methyl group at the 2-position and a hydrazine moiety attached via a methylene bridge at the 3-position. For example, hydrazine derivatives are frequently utilized as intermediates in the synthesis of anticonvulsants, antimicrobial agents, and enzyme inhibitors .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2-methyloxolan-3-yl)methylhydrazine

InChI

InChI=1S/C6H14N2O/c1-5-6(4-8-7)2-3-9-5/h5-6,8H,2-4,7H2,1H3

InChI Key

MKTPQZHUSNVULK-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-methyltetrahydrofuran with hydrazine hydrate under acidic conditions. The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Researchers study its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs of ((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine, highlighting differences in substituents, molecular weights, and reported applications:

Compound Name Molecular Formula Molecular Weight Key Features/Applications Reference
This compound C₇H₁₄N₂O 142.20 g/mol Methyl-substituted tetrahydrofuran core; potential intermediate for bioactive molecules
[(5-Methylfuran-2-yl)methyl]hydrazine C₆H₁₀N₂O 126.16 g/mol Smaller furan ring; used in synthesis of heterocyclic compounds
1-(Tetrahydrofuran-3-yl)hydrazine dihydrochloride C₄H₁₁Cl₂N₂O 189.05 g/mol Lacks methyl group; dihydrochloride salt enhances solubility for pharmaceutical use
(2-Thiophen-3-yl-1,3-thiazol-4-yl)methylhydrazine C₈H₉N₃S₂ 211.31 g/mol Thiophene-thiazole hybrid; studied for antimicrobial potential
(2-Methoxyethyl)hydrazine hydrochloride C₃H₁₁ClN₂O 126.58 g/mol Linear ether chain; utilized in alkylation reactions

Stability and Functionalization

  • Stability : Hydrazines are prone to oxidation, but derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) or salt forms (e.g., dihydrochlorides ) exhibit improved stability.
  • Functionalization : The hydrazine moiety enables the formation of hydrazones (via Schiff base reactions) and thioureas, as seen in the synthesis of 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives .

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